Nitrosomethylurea
Description
Significance in Oncology and Toxicology Research
The principal significance of Nitrosomethylurea in academic research lies in its well-established capacity to induce tumors in experimental animal models. iiarjournals.orgnih.gov This has made it an invaluable tool for studying the processes of carcinogenesis—the initiation, promotion, and progression of cancer. iiarjournals.orgcarcinogenesis.comsigmaaldrich.com Researchers utilize NMU to create reliable models of various human cancers, most notably mammary cancer in rats, which shares many similarities with human breast cancer. iiarjournals.orgnih.govcarcinogenesis.com These animal models are instrumental in screening potential cancer-modulating agents and investigating the molecular pathways involved in tumor development. iiarjournals.orgwaocp.org
In the realm of toxicology, NMU is studied for its mutagenic, teratogenic, and cytotoxic properties. nih.govwikipedia.orgresearchgate.net Its ability to directly interact with and damage DNA allows for detailed investigation into cellular responses to DNA alkylation, a fundamental aspect of toxicology. nih.govmedchemexpress.com By inducing specific types of DNA damage, such as the formation of O6-methylguanine, researchers can explore the mechanisms of DNA repair and the consequences of unrepaired lesions, which can lead to mutations or cell death (apoptosis). nih.goviiarjournals.org The study of NMU's effects on various organs and cell types in different animal species provides a broad understanding of its toxicological profile and helps to elucidate the factors that influence susceptibility to chemical carcinogens. epa.goviiarjournals.org
Detailed Research Findings
The utility of this compound as a research carcinogen stems from its direct-acting nature as an alkylating agent, which allows for the induction of tumors in a variety of organs across different animal species. iiarjournals.orgmedchemexpress.com The specific organotropic effects of NMU are influenced by factors such as the dose, route of administration, and the age of the animal at the time of exposure. iiarjournals.org
Carcinogenicity in Animal Models
In laboratory settings, NMU has been shown to be a potent carcinogen in numerous animal models, including rodents, pigs, dogs, and rabbits. iiarjournals.org Animal studies have documented the development of tumors in the brain, spinal cord, nerves, stomach, pancreas, and kidneys following oral exposure to NMU. epa.gov
One of the most extensively utilized applications of NMU is in the induction of mammary tumors in rats. iiarjournals.orgnih.gov These NMU-induced rat mammary tumors are considered a valuable model because they share many characteristics with human breast cancer, making them suitable for studying carcinogenesis and for screening potential therapeutic agents. iiarjournals.orgcarcinogenesis.com For instance, studies have shown that these tumors can be estrogen-dependent, and their growth can be inhibited by treatments like ovariectomy. nih.govaacrjournals.org Research has demonstrated high incidences of mammary carcinomas in rat strains such as BUF/N, Sprague-Dawley, and F344 after intravenous administration of NMU. nih.gov
Beyond mammary tumors, NMU is used to induce other types of cancers for research purposes. It has been used to establish models for squamous cell carcinoma of the esophagus and tumors in the oral cavity and stomach. iiarjournals.org Furthermore, it is employed in creating models of bladder cancer in rats. accscience.com
Mechanism of Action in Research
The carcinogenic and toxic effects of this compound are a direct consequence of its function as an alkylating agent. nih.govwikipedia.org NMU transfers its methyl group to the nucleobases of DNA, leading to the formation of DNA adducts. nih.govwikipedia.org This alteration of DNA structure can result in mutations if not properly repaired by the cell's DNA repair mechanisms. iiarjournals.org A critical type of mutation caused by NMU is the AT:GC transition. wikipedia.org
The accumulation of DNA damage and subsequent mutations can initiate the process of cancer. iiarjournals.org However, if the DNA damage is particularly severe, it can trigger programmed cell death, or apoptosis, leading to the degeneration of susceptible tissues. iiarjournals.org This cytotoxic effect is also a subject of toxicological research. For example, NMU is known to cause the death of photoreceptor cells in the retina of adult animals, providing a model for studying conditions like retinitis pigmentosa. iiarjournals.org
Research has shown that NMU can induce these effects without the need for metabolic activation, unlike some other carcinogens. oup.com It is considered a direct-acting agent. iiarjournals.orgmedchemexpress.com Studies have also investigated the cellular pathways affected by NMU, noting, for example, that it can increase the activity of NF-κB in human malignant keratinocytes. medchemexpress.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C2H5N3O2 |
| Molar Mass | 103.081 g·mol−1 |
| Appearance | Pale, yellow crystals |
| IUPAC Name | N-Methyl-N-nitrosourea |
| CAS Number | 684-93-5 |
Data sourced from PubChem and Wikipedia. nih.govwikipedia.org
Table 2: Research Applications of this compound-Induced Models
| Research Area | Animal Model | Induced Pathology | Key Research Focus |
|---|---|---|---|
| Oncology | Rat (Sprague-Dawley, F344, BUF/N) | Mammary Carcinoma | Carcinogenesis, screening of cancer modulators, hormone dependency. iiarjournals.orgnih.govwaocp.orgnih.gov |
| Oncology | Rat | Bladder Cancer | Pathogenesis, screening of therapeutic drugs. accscience.com |
| Oncology | Rat | Esophageal, Oral, Stomach Tumors | Organ-specific carcinogenesis. iiarjournals.org |
| Toxicology | Monkey, Rat | Retinal Degeneration | Photoreceptor apoptosis, modeling of retinitis pigmentosa. nih.goviiarjournals.org |
| Toxicology | Mouse | Skin Carcinoma | Potency of topical carcinogens. nih.gov |
This table summarizes information from multiple research articles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nitrosomethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-2(6)4-1-5-7/h1H2,(H3,3,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYANGWZZFRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190328 | |
| Record name | Urea, (nitrosomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36851-80-6 | |
| Record name | Urea, (nitrosomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036851806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (nitrosomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Nitrosomethylurea S Biological Activity
Alkylation Mechanisms and Reactive Species Formation
The bioactivity of NMU is predicated on its chemical instability under physiological conditions, leading to the formation of highly reactive electrophilic species that can readily interact with nucleophilic sites on cellular components.
N-methyl-N-nitrosourea is recognized as a direct alkylating agent that covalently modifies nucleic acids both in vitro and in vivo. nih.gov This direct action means it does not require metabolic activation by enzymes to become reactive. nih.gov The compound's structure facilitates the transfer of its methyl group to nucleobases within DNA, a process that can lead to mutations. wikipedia.org Alkylation by NMU has been observed in a variety of tissues and organs, underscoring its systemic potential for inducing genetic damage. nih.gov The primary targets for this alkylation are the nitrogen and oxygen atoms within the DNA bases and the phosphate (B84403) groups of the DNA backbone. nih.govnih.gov
The chemical decomposition of NMU, particularly through base-induced hydrolysis, is the critical step in its mechanism of action. nih.gov This process is initiated by the deprotonation at the carbamoyl (B1232498) group. nih.gov The subsequent breakdown of the NMU molecule yields two key reactive species: the methyldiazonium ion (CH₃N₂⁺) and cyanate (B1221674) (NCO⁻). nih.gov The methyldiazonium ion is a powerful electrophile and is considered the principal agent responsible for the methylation of nucleic acids. nih.gov This highly unstable cation readily reacts with nucleophilic centers in DNA, transferring a methyl group and thereby forming covalent DNA adducts. nih.govmdpi.com
Interaction with Cellular Macromolecules
The interaction of NMU's reactive metabolites with cellular macromolecules is the molecular basis for its mutagenicity and carcinogenicity. DNA is the most critical target, and the specific adducts formed determine the ultimate biological outcome.
NMU alkylates DNA at several positions on the purine (B94841) and pyrimidine (B1678525) bases as well as on the phosphate backbone. nih.govnih.gov The distribution and chemical nature of these adducts are crucial in defining the type and frequency of genetic mutations that arise from NMU exposure.
Among the various DNA lesions produced by NMU, the formation of O⁶-methylguanine (O⁶-MeG) is considered one of the most significant mutagenic events. nih.govmdpi.com This adduct is formed when the methyldiazonium ion attacks the O⁶ position of guanine (B1146940) residues in the DNA strand. medchemexpress.comyoutube.com
The biological consequence of O⁶-MeG formation is profound and directly linked to its miscoding potential during DNA replication. youtube.com While a normal guanine base pairs with cytosine, the presence of the methyl group on the O⁶ position alters the hydrogen-bonding properties of the guanine base. youtube.comepa.gov This modification causes O⁶-methylguanine to preferentially and incorrectly pair with thymine (B56734) during the replication process. youtube.com If this mispair is not corrected by DNA repair mechanisms, it will result in a G:C to A:T transition mutation in the subsequent round of DNA replication. wikipedia.orgyoutube.com This type of point mutation can alter the coding sequence of genes, potentially leading to the activation of proto-oncogenes or the inactivation of tumor suppressor genes, thereby initiating carcinogenesis.
While O⁶-methylguanine is a critical mutagenic lesion, NMU also alkylates other sites on DNA bases. nih.gov The most abundant DNA adduct formed is typically N7-methylguanine (N7-MeG). nih.govmdpi.com Other significant adducts include N3-methyladenine (N3-MeA). mdpi.com Additionally, NMU can methylate the phosphate groups within the DNA backbone. nih.govnih.gov
The site of methylation can be influenced by factors such as pH; for instance, relatively more O⁶-methylation of guanine compared to N7-methylation occurs at a higher pH. nih.gov While adducts like N7-MeG are more numerous, they are generally considered less directly miscoding than O⁶-MeG. However, they can contribute to genetic instability by other mechanisms, such as depurination, which creates an abasic site that can lead to mutations if not properly repaired.
Interactive Data Table: Major DNA Adducts Formed by Nitrosomethylurea
| Adduct Name | Site of Modification | Biological Consequence |
| O⁶-Methylguanine (O⁶-MeG) | Oxygen at position 6 of Guanine | Highly mutagenic; causes mispairing with thymine, leading to G:C → A:T transition mutations. youtube.com |
| N7-Methylguanine (N7-MeG) | Nitrogen at position 7 of Guanine | Most abundant adduct; can lead to depurination and the formation of abasic sites. nih.govmdpi.com |
| N3-Methyladenine (N3-MeA) | Nitrogen at position 3 of Adenine | Cytotoxic lesion that can block DNA replication. mdpi.com |
| Phosphotriesters | Phosphate groups in DNA backbone | Alters the charge of the DNA backbone, potentially affecting DNA conformation and protein interactions. nih.gov |
DNA Adduct Formation and Characterization
Advanced Methodologies for Adduct Quantification (e.g., Mass Spectrometry-based approaches)
The quantification of DNA adducts formed by this compound (NMU) is critical for understanding its genotoxic mechanisms. While older methods like ³²P-postlabeling have been widely used due to excellent sensitivity, they can lack the specificity needed for accurate quantification and are prone to artifacts. nih.gov In recent decades, mass spectrometry (MS) combined with chromatography has emerged as a superior alternative, offering high specificity and reliability. nih.govrsc.org
Mass spectrometry-based techniques provide unambiguous structural identification and precise measurement of DNA adducts. rsc.org These approaches often involve the use of stable isotope-labeled internal standards to ensure accuracy. nih.gov The combination of liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool. rsc.orgethz.ch This method allows for the separation of modified nucleosides from normal ones before their detection and quantification by the mass spectrometer, which can achieve high sensitivity and specificity. ethz.ch
Advanced MS platforms and scanning techniques, many adapted from proteomics and metabolomics, are now being applied to the field of "DNA adductomics," which aims to screen for the totality of DNA damage in a genome. scispace.com High-resolution mass spectrometry is particularly valuable in this context. scispace.com Another highly sensitive technique is Accelerator Mass Spectrometry (AMS), which can measure isotope ratios with attomole (10⁻¹⁸ mol) sensitivity, making it possible to study DNA adduct formation at very low, environmentally relevant doses of a chemical. nih.gov
These advanced methods are essential for establishing dose-response relationships and understanding the toxicokinetics of adduct formation and repair. nih.gov The high specificity of MS-based methods helps to avoid false positives, a known issue with less specific techniques. nih.gov
Table 1: Comparison of Methodologies for DNA Adduct Quantification
| Method | Principle | Advantages | Limitations | Sensitivity |
|---|---|---|---|---|
| ³²P-Postlabeling | Radioactive labeling of digested DNA adducts, followed by chromatographic separation. | Excellent sensitivity. nih.gov | Lacks specificity, prone to false positives and artifacts. nih.gov | ~1 adduct per 10⁹ bases. nih.gov |
| LC-MS/MS | Chromatographic separation of modified nucleosides followed by mass spectrometric detection and quantification. | High specificity and reliability, structural elucidation. nih.govrsc.org | Requires sophisticated instrumentation. | High, allows detection at clinically relevant doses. ethz.ch |
| Accelerator Mass Spectrometry (AMS) | Measures isotope ratios of radiolabeled adducts. | Extremely high sensitivity, suitable for low-dose studies. nih.gov | Requires specialized facilities, use of radiolabeled compounds. | Attomole (10⁻¹⁸ mol) range. nih.gov |
RNA Alkylation Patterns
While the majority of research on this compound has focused on its interaction with DNA, damage to RNA is significantly more abundant within a cell exposed to an alkylating agent. grantome.com Emerging evidence indicates that RNA alkylation is not merely collateral damage but a critical event that can initiate specific cellular signaling pathways. grantome.com
Recent studies have revealed that alkylated RNA is both necessary and sufficient to activate a ubiquitin-dependent signaling pathway. grantome.com This pathway involves the E3 ubiquitin ligase RNF113A, which is activated upon sensing RNA damage. grantome.com The activation of RNF113A subsequently recruits the ASCC DNA helicase complex and the demethylase ALKBH3, which are involved in the repair process. grantome.com This suggests a sophisticated cellular mechanism for recognizing and responding specifically to RNA alkylation, distinct from the canonical DNA damage response pathways. The current model posits that RNA alkylation acts upstream of a kinase (CDK12) that activates the RNF113A ligase, which then assembles the repair complex. grantome.com The role of this pathway is believed to be crucial in removing damaged RNAs to prevent conflicts between replication and transcription and the formation of RNA-DNA hybrids (R-loops). grantome.com
Effects on Protein Function and Structure
This compound is a bifunctional molecule capable of affecting proteins through two distinct mechanisms: alkylation by its reactive methyl group and potential denaturation effects related to its urea (B33335) moiety.
Protein Alkylation: NMU is a potent alkylating agent that covalently modifies not only nucleic acids but also chromosomal proteins. nih.govmedchemexpress.com Studies on isolated chromatin have shown that both DNA and chromosomal proteins are alkylated by NMU in a concentration-dependent manner. nih.gov Interestingly, physiological ionic strengths (e.g., 0.15 M NaCl) that reduce the extent of DNA alkylation actually enhance the alkylation of chromosomal proteins. nih.gov This differential reactivity towards DNA and proteins may be related to its carcinogenic properties. nih.gov
The alkylation targets specific amino acid residues within proteins. In vitro studies using horse heart cytochrome c demonstrated that NMU methylates the protein, though the primary labeled basic amino acid residue could not be definitively identified in early studies. nih.gov This modification is distinct from that caused by other methylating agents like methyl methanesulfonate, which primarily forms epsilon-N-monomethyl-lysine. nih.gov The alkylation of proteins, particularly those involved in chromatin structure and regulation, can lead to altered function and contribute to the compound's biological effects. nih.gov
Effects on Protein Structure: The urea component of the this compound molecule is structurally related to urea, a well-known protein denaturant. nih.govkeaipublishing.com Urea is known to unfold proteins by disrupting their three-dimensional structure through both direct and indirect mechanisms. nih.govkeaipublishing.com It can interact directly with polar residues and the peptide backbone, stabilizing non-native conformations. nih.gov Indirectly, urea alters the structure and dynamics of water, which weakens the hydrophobic effect that drives protein folding. nih.gov While the primary toxic mechanism of NMU is its alkylating activity, the potential for the urea moiety to contribute to protein destabilization, particularly at a local level following covalent attachment via the methyl group, cannot be entirely discounted, though this specific interaction is less studied than its alkylating effects.
Genomic and Epigenomic Perturbations Induced by Nitrosomethylurea
Mutagenic Potency and Specificity
NMU's mutagenicity is characterized by its ability to induce specific types of DNA base changes and its differential effects across various biological systems. The interaction of NMU with DNA repair mechanisms plays a crucial role in shaping the ultimate mutational outcome.
The primary mutagenic lesion induced by Nitrosomethylurea is the methylation of DNA bases, with O6-methylguanine (O6-MeG) being a major pro-mutagenic adduct. biorxiv.org This alkylation of guanine (B1146940) can lead to mispairing with thymine (B56734) instead of cytosine during DNA replication. Consequently, the most characteristic mutation induced by NMU is a G:C to A:T transition. nih.govoup.comoup.com This specific type of point mutation has been consistently observed in various experimental systems.
In addition to the predominant G:C to A:T transitions, NMU can also induce A:T to G:C transitions, although this is a less frequent event. researchgate.net The transfer of a methyl group to nucleobases in nucleic acids is the underlying mechanism for these transitional mutations. researchgate.net
A summary of the primary point mutations induced by this compound is presented in the table below.
| Original Base Pair | Mutated Base Pair | Type of Mutation | Key Mediating Adduct |
| G:C | A:T | Transition | O6-methylguanine |
| A:T | G:C | Transition |
The cellular response to NMU-induced DNA damage involves several DNA repair pathways that can mitigate the mutagenic effects of the compound. The efficacy of these repair systems can significantly influence the frequency and spectrum of mutations.
In bacterial systems, DNA polymerase I plays a significant role in the repair of single-strand breaks induced by NMU, with studies showing it repairs approximately 90% of such breaks. nih.gov The exrA and recA dependent pathways are also involved in the repair of NMU-induced lesions. nih.gov
In mammalian cells, the O6-methylguanine-DNA methyltransferase (MGMT) protein is a key defense mechanism against the mutagenic effects of NMU. biorxiv.org MGMT directly removes the methyl group from O6-methylguanine, restoring the correct base and preventing the G:C to A:T transition. biorxiv.org Overexpression of MGMT has been shown to protect against NMU-induced tumor initiation and the conversion of benign to malignant tumors, highlighting the critical role of this repair protein. biorxiv.org The ABC excinuclease system has also been implicated in the repair of DNA damage caused by related N-nitroso compounds. mdpi.com
The interplay between NMU-induced damage and cellular DNA repair is summarized below.
| DNA Repair System/Protein | Role in Modulating NMU-induced Mutagenesis |
| DNA Polymerase I (in bacteria) | Repairs single-strand DNA breaks. nih.gov |
| exrA and recA (in bacteria) | Involved in an inducible repair system for NMU-induced lesions. nih.gov |
| O6-methylguanine-DNA methyltransferase (MGMT) | Directly reverses O6-methylguanine adducts, preventing G:C to A:T mutations. biorxiv.org |
| ABC Excinuclease | Participates in the repair of DNA damage induced by N-nitroso compounds. mdpi.com |
The spectrum of mutations induced by this compound can vary depending on the biological system, organ, and the transcriptional state of the target gene.
In transgenic mice, the mutational spectrum of NMU differs between organs. Labile, highly proliferative organs such as the spleen and thymus predominantly exhibit the expected G:C to A:T transitions. nih.gov In contrast, more stable, less proliferative organs like the liver and brain show fewer G:C to A:T transitions and a higher frequency of single base deletions, which is a pattern more similar to spontaneous mutations. nih.gov
Studies in human cells using shuttle vector systems have also confirmed that G:C to A:T transitions are the major mutagenic event following NMU treatment. oup.comoup.com The distribution of these mutations can be influenced by the sequence context of the DNA and the transcriptional activity of the gene, suggesting that chromatin organization may modulate DNA alkylation and/or repair. oup.com For instance, mutations were found to be preferentially targeted at guanine residues flanked 5' by another guanine. oup.com
| Biological System | Predominant Mutation Type | Influencing Factors |
| Transgenic Mice (Spleen, Thymus) | G:C to A:T transitions nih.gov | High cellular proliferation nih.gov |
| Transgenic Mice (Liver, Brain) | Single base deletions nih.gov | Low cellular proliferation nih.gov |
| Human Cells (in vitro) | G:C to A:T transitions oup.comoup.com | DNA sequence context, transcriptional activity oup.comoup.com |
Chromosomal Instability and Aneuploidy
A primary mechanism through which this compound exerts its carcinogenic effects is by inducing chromosomal instability (CIN), a state characterized by a high rate of gain or loss of whole or large portions of chromosomes. This leads to aneuploidy, an abnormal number of chromosomes, which is a near-universal feature of cancer cells.
This compound has been identified as an efficient inducer of aneuploidy. In studies involving Chinese hamster embryo cells, treatment with NMU led to random aneuploidy in up to 90% of cells even before any signs of transformation were evident. This initial induction of random chromosomal imbalances is a critical initiating event.
Following this initial stage of random aneuploidy, a process of selection and clonal evolution occurs. As the cells progress towards neoplastic transformation, specific, non-random chromosomal abnormalities, or aneusomies, become prevalent. These specific aneusomies are thought to confer a selective advantage for uncontrolled growth and survival, driving the cell population towards a malignant phenotype. The process suggests a two-step model: an initial widespread, random aneuploidization event caused by the carcinogen, followed by the selection of cells harboring specific aneusomies that are advantageous for tumorigenesis.
The aneuploidy initiated by this compound is not merely a byproduct of carcinogenesis but an active driver of the process. The initial state of random aneuploidy is hypothesized to create a permissive environment for neoplastic development by rendering chromosome segregation and repair mechanisms error-prone. This establishes a vicious cycle where aneuploidy begets further chromosomal instability, accelerating the generation of diverse karyotypes within the cell population.
This ongoing instability allows cells to explore a vast landscape of genomic configurations. From this diversity, cells with specific chromosomal constitutions that favor cancerous growth—for instance, by duplicating oncogenes or deleting tumor suppressor genes—are selected and clonally expanded. Therefore, the mechanistic link involves NMU's initial action as an "aneuploidogen," which triggers a self-propagating state of chromosomal instability that serves as the engine for the clonal evolution of cancer cells.
Epigenetic Remodeling and Gene Expression Modulation
Beyond causing direct genomic damage, this compound induces profound changes in the epigenome, altering DNA structure and modifying patterns of gene expression without changing the underlying DNA sequence. These epigenetic alterations are crucial for the initiation and progression of NMU-induced cancers.
This compound can directly alter the physical conformation of DNA, which in turn affects gene promoter activity. A notable example is its effect on the promoter of the Ha-ras proto-oncogene. In rat mammary cells, a specific DNA structure within the Ha-ras1 promoter was found to be present in normal cells but absent in NMU-induced mammary tumors. Further investigation revealed that NMU treatment initiates the loss of this DNA conformation.
This structural alteration of the promoter region is believed to irreversibly deregulate Ha-ras1 expression in initiated cells. By changing the DNA conformation, NMU may mimic the effects of hormonal signals that normally regulate cell growth, but in an uncontrolled and permanent manner, thereby promoting the outgrowth of cells with pre-existing Ha-ras1 mutations.
This compound exposure leads to significant and rapid changes in the expression of key genes that regulate cell cycle, proliferation, and apoptosis. Studies have shown that NMU impacts the expression of proto-oncogenes like c-myc and Ha-ras, as well as the tumor suppressor gene p53. Overexpression of these genes is considered an early biological effect of exposure to the carcinogen.
While direct studies linking NMU to altered Nuclear Factor-kappa B (NF-κB) expression are limited, a functional relationship can be inferred through the p53 pathway. The p53 and NF-κB signaling pathways are known to engage in complex crosstalk, often with opposing effects on apoptosis and cell survival. Given that NMU demonstrably alters p53 expression, it is plausible that it indirectly modulates NF-κB activity, thereby influencing inflammatory responses and cell survival pathways that are critical in cancer.
Interactive Table: Early Gene Expression Changes Induced by this compound
| Gene | Function | Effect of NMU Exposure |
|---|---|---|
| c-myc | Proto-oncogene, regulates cell growth and proliferation | Expression is modified, with significant impact observed within 12 hours of treatment. |
| p53 | Tumor suppressor, regulates cell cycle and apoptosis | Expression is modified, with significant impact observed within 12 hours of treatment. |
| NF-kappa B | Transcription factor, regulates inflammation and cell survival | Indirect modulation is plausible via crosstalk with the p53 pathway. |
The primary epigenetic mechanism of this compound is its action as a potent methylating agent. NMU can transfer methyl groups to DNA bases, with the formation of O6-methylguanine being a particularly critical and mutagenic lesion. The persistence of this adduct in DNA is a key determinant in the initiation of cancer.
This direct methylation of DNA is a form of epigenetic modification. Aberrant DNA methylation patterns are a hallmark of cancer, leading to two major consequences:
Hypermethylation: The addition of methyl groups to CpG islands in the promoter regions of tumor suppressor genes can lead to their transcriptional silencing.
Hypomethylation: A general decrease in methylation across the genome can lead to the activation of oncogenes and contribute to genomic instability.
Furthermore, NMU's alkylating activity is not limited to DNA; it can also modify histone proteins. Histone modifications, such as methylation and acetylation, regulate chromatin structure and gene accessibility. By altering these histone marks, NMU can contribute to a widespread deregulation of gene expression, creating an epigenetic landscape that is permissive for cancer development. Therefore, NMU-induced carcinogenesis involves a dual assault on the cell: direct genetic damage through mutations and aneuploidy, and a comprehensive reprogramming of the epigenome through aberrant DNA and histone methylation.
Carcinogenesis and Tumorigenesis Research Models
Experimental Carcinogenesis Models in Vivo
In vivo models using Nitrosomethylurea have been instrumental in advancing the understanding of cancer biology. These models, primarily in rodents, have been developed to target specific organs, thereby creating platforms that mimic various human cancers.
The induction of mammary tumors in rats by NMU is one of the most widely used animal models in breast cancer research. These models are valued because the induced tumors share many histological and hormonal characteristics with human breast cancer, particularly their ductal origin and hormone dependency. nih.gov Various rat strains exhibit different susceptibilities to NMU-induced mammary carcinogenesis. nih.govnih.gov
In studies comparing different rat strains, BUF/N and F344 females showed a high incidence of mammary carcinomas, both at 89%, with mean latent periods of 77 and 94 days, respectively. oup.comnih.govoup.com Sprague-Dawley rats also demonstrated significant susceptibility, with a tumor incidence of 73% and a latent period of 86 days. oup.comnih.govoup.com The tumors induced are predominantly adenocarcinomas. nih.gov In contrast, Wistar rats have been reported to have a lower incidence of mammary tumors when compared to strains like Sprague-Dawley. usamvcluj.roresearchgate.netusamvcluj.ro The induced tumors in susceptible strains are often hormone-dependent, and their growth can be arrested or even temporarily regressed by procedures like castration after tumor establishment. oup.comnih.govoup.com Metastases from these primary mammary tumors are frequently observed in the bone marrow and spleen, though less commonly in the liver and lungs. oup.comnih.gov
| Rat Strain | Tumor Incidence (%) | Mean Latent Period (Days) | Primary Tumor Type |
|---|---|---|---|
| BUF/N | 89 | 77 | Carcinomas |
| Sprague-Dawley | 73 | 86 | Carcinomas |
| F344 | 89 | 94 | Carcinomas |
| Wistar | Lower than other strains | Variable | Adenomas, Carcinomas |
This compound has also been employed to induce tumors of the nervous system in rats, providing valuable models for neuro-oncology research. nih.govresearchgate.net The C6, 9L, and CNS-1 glioma models were all developed through the administration of NMU. nih.govsemanticscholar.orgnih.gov
The C6 glioma was induced in an outbred Wistar rat and is characterized by a pleomorphic population of cells. nih.govresearchgate.net The 9L gliosarcoma was developed in Fischer 344 rats and has been a widely utilized model in brain tumor research. nih.govnih.gov The CNS-1 glioma was induced in a Lewis rat and is noted for its infiltrative growth pattern. nih.govresearchgate.netnih.gov It is important to note that other commonly used rat brain tumor models, such as the RG2, F98, and BT4C gliomas, were induced by a related compound, ethylnitrosourea (ENU), rather than NMU. nih.govsemanticscholar.orgnih.gov
| Model | Inducing Agent | Rat Strain of Origin | Key Characteristics |
|---|---|---|---|
| C6 glioma | This compound | Wistar (outbred) | Pleomorphic cell population |
| 9L gliosarcoma | This compound | Fischer 344 | Widely used, can be immunogenic |
| CNS-1 glioma | This compound | Lewis | Infiltrative growth |
The carcinogenic properties of NMU extend to the gastrointestinal tract, where it has been used to induce tumors in the stomach. amegroups.orgscielo.br Research has demonstrated the induction of glandular gastric carcinomas in F344 rats and mice. scielo.brnih.gov One study aimed at establishing a gastric carcinogenesis model in Wistar rats using NMU in the drinking water resulted in a low incidence of gastric adenocarcinoma (4.5%), alongside the development of squamous cell carcinoma and a sarcoma. scielo.br This suggests variability in tumor type and incidence depending on the rodent strain used. scielo.br The histopathological changes observed in NMU-induced gastric precancerous lesions in mice include irregular gland arrangement and a pale gastric mucosa. nih.gov
This compound is a known carcinogen for the kidneys in rodents, inducing tumors that serve as models for human renal cancers. nih.gov Specifically, NMU administration to neonatal rats can lead to the development of embryonal kidney cell tumors, including renal mesenchymal tumors and nephroblastomas. nih.govnih.gov These induced tumors are of particular interest as they share histopathological similarities with Wilms' tumor, a common childhood kidney cancer. nih.gov The rat nephroblastomas induced by NMU typically show a biphasic morphology, consisting of blastemal and epithelial components. nih.gov Studies have also shown that susceptibility to NMU-induced mesenchymal kidney tumors can be influenced by factors such as paternal age at mating. nih.gov
The hematopoietic system is another target for NMU-induced carcinogenesis. wikipedia.org In certain rat strains, such as F344, administration of NMU can lead to the development of tumors of lymphoid origin. nih.gov Research in Swiss mice has shown that NMU induces lymphomas that originate exclusively in the thymus. karger.com This was demonstrated in studies where neonatal thymectomy completely prevented the development of lymphatic tumors in NMU-treated mice, indicating that the thymus is the primary target organ for lymphomagenesis in this specific experimental model. karger.com
Transgenerational Carcinogenesis Studies
Research into the transgenerational effects of this compound has provided evidence for the transmission of cancer predisposition to subsequent generations. Studies involving male rats have shown that paternal exposure to NMU can increase the susceptibility of their progeny to the compound's carcinogenic effects.
In one key study, the offspring of older male rats that had been mated showed a significantly increased susceptibility to the carcinogenic effects of NMU compared to the progeny of younger males. medchemexpress.com Specifically, mesenchymal kidney tumors were observed in the male progeny of older, treated males, a phenomenon not seen in the offspring of younger males. medchemexpress.com Female progeny of older males also exhibited a higher incidence of these tumors compared to the offspring of younger males. medchemexpress.com These findings suggest a germ-line transmission of a predisposition to carcinogenesis following paternal exposure to this compound. medchemexpress.com
Table 1: Incidence of Mesenchymal Kidney Tumors in Female Progeny Treated with NMU
| Paternal Age Group | Incidence of Mesenchymal Kidney Tumors in Female Progeny |
|---|---|
| Young Males | 7% |
| Old Males | 20% |
Data sourced from Mutat Res. 1995 Feb;316(3):139-45. medchemexpress.com
In Vitro Cellular Models for Neoplastic Transformation
In vitro models are crucial for dissecting the cellular and molecular events that lead to cancer. This compound has been utilized in various cellular systems to study neoplastic transformation, providing insights that are often difficult to obtain from in vivo models alone.
Human Cell Line Transformation Studies (e.g., Fibroblasts)
While extensive research on the transformation of human fibroblasts specifically by this compound is limited, studies on other human cell types have demonstrated its capacity to induce malignant transformation. A significant study reported the successful malignant transformation of adult human prostate epithelial cells following multiple exposures to NMU. nih.gov The transformed cells exhibited key cancer-associated phenotypes, including morphological changes and the ability to grow independently of anchorage in soft agar. nih.gov Crucially, these transformed cells formed carcinomas when transplanted into immunodeficient nude mice, confirming their malignant potential. nih.gov Karyotypic analysis of these cells revealed progressive chromosomal changes, including the loss of the p arms of chromosomes 8 and 10, which were associated with the progression to tumorigenicity. nih.gov
Further research into the molecular mechanisms of NMU's action in human cells has utilized shuttle vector systems. These studies have shown that NMU primarily induces G:C to A:T transition mutations, which is consistent with the known miscoding properties of the O6-methylguanine DNA adduct it forms. nih.gov This research highlights the specific type of DNA damage and resulting mutations that drive the carcinogenic process initiated by NMU in human cells. nih.gov
Whole Organ Culture Systems (e.g., Mammary Gland)
Whole organ culture systems provide a valuable bridge between in vitro cell lines and in vivo animal models, allowing for the study of carcinogenesis within the context of tissue architecture. The rat mammary gland has been a widely used and effective model for studying breast cancer induced by this compound. iiarjournals.orgamegroups.org
An in vitro system using a collagen gel matrix has been developed to study the direct tumorigenic effects of NMU on mammary epithelial cells. nih.gov In this model, epithelial cells from rat mammary glands are first exposed to NMU while growing as a monolayer and then cultured within a three-dimensional collagen gel. nih.gov This prolonged growth environment allows for the progression of transformed cells into discernible "microtumors," mimicking the stages of carcinogenesis from initiation to progression. nih.gov
The susceptibility to NMU-induced mammary carcinomas varies between different rat strains, highlighting the influence of genetic background on carcinogenesis. researchgate.net
Table 2: Incidence of NMU-Induced Mammary Carcinomas in Different Rat Strains
| Rat Strain | Carcinoma Incidence (%) | Mean Latent Period (days) |
|---|---|---|
| BUF/N | 89% | 77 |
| Sprague-Dawley | 73% | 86 |
| F344 | 89% | 94 |
Data sourced from J Natl Cancer Inst. 1975 Feb;54(2):401-14. researchgate.net
Bacterial and Phage Mutagenicity Assays (e.g., E. coli, Bacteriophage T4)
Bacterial and phage assays are rapid and effective methods for screening the mutagenic potential of chemical compounds. This compound's mutagenicity has been characterized in these fundamental systems.
Bacteriophage T4: Studies on the inactivation and mutation of extracellular coliphage T4 have been conducted using this compound. nih.gov The research investigated the induction of mutations to the r phenotype following treatment. nih.gov The mutagenic activity of N-methyl-N-nitrosourea was found to be comparable to its ethyl homologue at similar levels of phage survival. nih.gov These experiments help to correlate the chemical reaction mechanisms of nitrosamides with their biological effects, such as the loss of phage infectivity and mutagenicity. nih.gov
Escherichia coli: The mutagenicity of this compound has been evaluated using various strains of E. coli WP2, which are designed to detect reverse mutations. A liquid suspension assay using E. coli WP2 and its DNA repair-deficient derivatives (such as uvrA, lexA, and recA) has been employed to test the toxicity and mutagenic potential of NMU (referred to as MNUA in the study) and other related nitrosoureas. nih.gov These assays revealed differences in the toxic and mutagenic potency among the compounds, with toxicity increasing with the length of the alkyl group. nih.gov Interestingly, while ethylnitrosourea (ENUA) and propylnitrosourea (PNUA) were more mutagenic than MNUA in WP2 and WP2 uvrA strains, MNUA was still able to induce mutations in strains where the others were non-mutagenic, such as WP2 lexA. nih.gov
Table 3: Comparative Toxicity of Nitrosoureas in Escherichia coli WP2
| Compound | Order of Increasing Toxicity |
|---|---|
| Methylnitrosourea (MNUA) | 1 (Least Toxic) |
| Propylnitrosourea (PNUA) | 2 |
| Ethylnitrosourea (ENUA) | 3 |
| Butylnitrosourea (BNUA) | 4 (Most Toxic) |
Data sourced from Chem Biol Interact. 1979 Jul;26(2):197-205. nih.gov
Modulation of Nitrosomethylurea Induced Biological Effects
Chemopreventive Strategies
Chemoprevention involves the use of natural or synthetic agents to suppress, reverse, or prevent the development of cancer. In the context of NMU-induced carcinogenesis, research has explored a variety of compounds that can interfere with the initiation and progression of tumors.
Natural products derived from dietary sources have garnered significant attention for their potential cancer-preventive properties, attributed to their safety, low toxicity, and antioxidant capabilities. artsenvingerhoed.nl
Ethanol extracts of mango peel have demonstrated notable protective effects against NMU-induced mammary gland hyperplasia in female rats. journalejmp.com This protective potential is thought to be linked to the extract's ability to enhance the levels of antioxidant enzymes. journalejmp.com Mango peel extract exhibits strong free radical scavenging abilities and can inhibit DNA damage. cabidigitallibrary.org Studies have shown that the antiproliferative activity of mango peel extracts correlates with their phenolic and flavonoid content. cabidigitallibrary.org In colon cancer cell lines, mango peel extract has been shown to induce apoptosis (programmed cell death) and trigger a DNA damage response, highlighting its anti-tumor properties. nih.govnih.gov
Another natural product, miso, a fermented soybean product, has been shown to be effective in the chemoprevention of NMU-induced rat mammary cancer. A diet containing 10% miso significantly reduced the multiplicity of mammary tumors. researchmap.jp The chemopreventive effects of soy products may be linked to isoflavones like genistein, which can modulate cell proliferation and hormone metabolism. researchmap.jp
Table 1: Efficacy of Natural Compounds in NMU-Induced Models
| Compound/Extract | Model System | Key Findings | Reference(s) |
| Mango Peel Extract | NMU-induced mammary hyperplasia in rats | Displayed protective effects; increased antioxidant enzyme levels. | journalejmp.com |
| Mango Peel Extract | Human cancer cell lines | Exhibited antioxidant, antiproliferative, and DNA damage inhibitory effects. | cabidigitallibrary.orgnih.govnih.gov |
| Miso (10% diet) | NMU-induced mammary cancer in rats | Reduced tumor multiplicity. | researchmap.jp |
Synthetic agents have been extensively investigated for their efficacy in preventing NMU-induced tumors, particularly in hormone-dependent cancers like breast cancer.
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that act on estrogen receptors, exhibiting agonist activity in some tissues and antagonist activity in others. wikipedia.orgclevelandclinic.org This tissue-selective action makes them valuable for breast cancer chemoprevention. nih.gov
Tamoxifen (B1202) : A well-established SERM, tamoxifen has been shown to significantly decrease the appearance of tumors in rats treated with NMU. conicet.gov.ar It is effective in both the prevention and adjuvant treatment of breast cancer. researchmap.jpaacrjournals.org
Arzoxifene : This SERM is a potent estrogen antagonist in mammary tissue and has been demonstrated to be a highly effective agent for preventing NMU-induced mammary cancer in rats, showing greater potency than raloxifene. wikipedia.orgoup.com
Lasofoxifene (B133805) : In prevention studies using the NMU-induced rat mammary tumor model, lasofoxifene markedly delayed the emergence of tumors, similar to the effect of tamoxifen. aacrjournals.org
Rexinoids are synthetic ligands that selectively bind to and activate retinoid X receptors (RXRs). oup.com These receptors play a crucial role in regulating gene transcription involved in cell growth and differentiation. researchgate.net The development of rexinoids represents an important category of agents for chemoprevention. oup.com Preclinical studies have shown that rexinoids can suppress the proliferation of cancer cells and prevent carcinogenesis in animal models. researchgate.netbenthamscience.com In acute myeloid leukemia cells, for example, rexinoids have been found to trigger differentiation and tumor-selective apoptosis. nih.gov
Another class of synthetic agents, retinoids (analogues of vitamin A), has also been used successfully to prevent cancer in various experimental models. nih.gov The synthetic retinoid fenretinide, for instance, is an effective drug for preventing experimental breast cancer. oup.com
Table 2: Efficacy of Synthetic Agents in NMU-Induced Models
| Agent Class | Example Agent | Model System | Key Findings | Reference(s) |
| SERM | Tamoxifen | NMU-induced tumors in rats | Significantly decreased tumor incidence and number. | researchmap.jpconicet.gov.ar |
| SERM | Arzoxifene | NMU-induced mammary cancer in rats | Highly effective in preventing mammary cancer. | wikipedia.orgoup.com |
| SERM | Lasofoxifene | NMU-induced mammary tumor in rats | Markedly delayed the emergence of tumors. | aacrjournals.org |
| Rexinoid | Various | Preclinical cancer models | Inhibit cancer cell growth and promote apoptosis. | researchgate.netbenthamscience.comnih.gov |
| Retinoid | Fenretinide | Experimental breast cancer | Effective in preventing mammary carcinogenesis. | oup.com |
Therapeutic Interventions in Preclinical Models
Beyond prevention, various therapeutic strategies have been evaluated in preclinical models of established NMU-induced tumors. These interventions often target the hormonal dependencies of the tumors or employ combination approaches to enhance efficacy.
Hormonal therapy is a cornerstone of treatment for hormone-sensitive cancers. cancerresearchuk.orgclevelandclinic.org The growth of NMU-induced rat mammary tumors, for instance, is known to be dependent on both the hormones 17 beta-estradiol and prolactin. nih.gov Manipulating the hormonal environment can therefore lead to tumor regression.
Goserelin acetate is a synthetic analogue of gonadotropin-releasing hormone (GnRH). nih.govnih.gov Its continuous administration leads to the suppression of pituitary luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov This, in turn, leads to a significant reduction in the production of sex hormones like testosterone (B1683101) in males and estrogen in females, a state often referred to as "chemical castration". nih.govnih.gov This reduction in hormone levels can inhibit the growth of hormone-dependent tumors.
Other hormonal manipulations have also proven effective. For example, pretreatment with 17 beta-estradiol and progesterone (B1679170) has been shown to be highly effective in preventing NMU-induced mammary cancer induction in rats, reducing cancer incidence by 88%. nih.gov This protective effect is attributed to the stimulation of the mammary gland to a highly differentiated state, making it less susceptible to carcinogens. nih.gov
Combining different therapeutic agents can lead to synergistic effects and overcome resistance. targetedonc.com In the context of NMU-induced tumors, combination strategies have shown significant promise.
A notable example is the combination of the natural product miso with the SERM tamoxifen . In a study on rats with established NMU-induced mammary tumors, this combination led to a decrease in mean tumor size, whereas treatment with tamoxifen alone resulted in an increase. researchmap.jp This suggests a potent antitumor effect when these two agents are used together. researchmap.jp
Similarly, the synthetic retinoid fenretinide and tamoxifen have been found to act synergistically in suppressing mammary carcinogenesis in rats. oup.com The use of multiple drugs, such as a nitrosourea (B86855) compound combined with other agents like cyclophosphamide (B585) and methotrexate, has also been explored in various cancer models, showing encouraging response rates. nih.gov The rationale behind combination therapy is to target multiple pathways involved in tumor growth and survival, potentially leading to more durable responses. mdpi.comwustl.edu
Cellular Protective Mechanisms and Resistance
Cells possess intrinsic mechanisms to protect themselves from the DNA-damaging effects of agents like NMU. However, these same mechanisms can also contribute to therapeutic resistance.
NMU is an alkylating agent that can induce DNA strand breaks, which, if not repaired, can lead to cell death. nih.govnih.gov Upon DNA damage, cells activate complex signaling cascades known as DNA damage checkpoints, which coordinate cell cycle arrest, DNA repair, or apoptosis. nih.gov The cellular response to NMU involves multiple DNA repair pathways that are engaged to handle the various types of DNA alkylation adducts formed. mdpi.com
Resistance to the cytotoxic effects of NMU can arise through several mechanisms. One key factor is the cellular capacity for DNA repair. For example, proteins such as ALKBH2 can repair certain types of DNA methylation damage, thereby conferring resistance to alkylating agents. mdpi.com
Furthermore, cells can combat the oxidative stress induced by carcinogens by upregulating their antioxidant defense systems. nih.gov Glutathione (B108866) (GSH) is a critical molecule in detoxifying carcinogens and maintaining the cellular redox balance. nih.govnih.gov Cancer cells often have elevated levels of antioxidant defenses, which helps them survive the high levels of reactive oxygen species (ROS) associated with their altered metabolism and protects them from the damage induced by chemotherapeutic agents. nih.govoaepublish.com Changes in these drug-induced DNA damage response pathways and metabolic reprogramming are significant factors contributing to the development of drug resistance. oaepublish.com
Antioxidant Responses to Oxidative Stress
Exposure to Nitrosomethylurea can lead to a state of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. This stress is a significant component of NMU-induced cellular damage. In response, cells activate a range of antioxidant defense systems, both enzymatic and non-enzymatic, to mitigate the damage.
Studies have demonstrated that NMU administration induces oxidative stress, evidenced by increased levels of lipid peroxidation products like malondialdehyde (MDA) and elevated nitric oxide (NO) metabolites. researchgate.netnih.gov To counteract this, cellular antioxidant systems are mobilized. Key enzymatic defenses include superoxide (B77818) dismutase (SOD), catalase (CAT), and the glutathione peroxidase (GPX) system. researchgate.netoatext.comresearchgate.net SOD catalyzes the conversion of superoxide radicals to hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPX. researchgate.netmdpi.com The GPX system relies on the non-enzymatic antioxidant glutathione (GSH) as a cofactor. researchgate.netnih.gov
Research in rat models has shown that NMU treatment can lead to a significant reduction in the levels of crucial antioxidants like GSH, while concurrently increasing markers of oxidative damage. researchgate.net However, the administration of antioxidant compounds can bolster these defenses. For example, treatment with certain natural extracts has been shown to reverse the NMU-induced depletion of GSH, SOD, and CAT, thereby restoring the normal antioxidant balance and protecting tissues. researchgate.net This highlights the dynamic interplay between NMU-induced oxidative stress and the cell's adaptive antioxidant response.
Table 1: Effect of this compound (NMU) on Oxidative Stress Markers and Antioxidant Enzymes This table compiles findings on how NMU affects key indicators of oxidative stress and the activity of primary antioxidant enzymes.
| Biomarker | Effect of NMU Exposure | Modulation by Antioxidant Treatment | Reference |
|---|---|---|---|
| Malondialdehyde (MDA) | Increased | Decreased | researchgate.net |
| Nitric Oxide (NO) | Increased | Decreased | researchgate.net |
| Glutathione (GSH) | Decreased | Increased / Restored | researchgate.net |
| Superoxide Dismutase (SOD) | Decreased | Increased / Restored | researchgate.net |
| Catalase (CAT) | Decreased | Increased / Restored | researchgate.net |
Mechanisms of Intrinsic and Acquired Resistance in Cellular Systems
Cellular resistance to this compound is a critical factor that modulates its cytotoxic effects. This resistance can be either intrinsic, meaning the cells possess a natural tolerance, or acquired, developing after repeated exposure to the agent. nih.gov The mechanisms underlying this resistance are multifaceted and often involve enhanced DNA repair, increased detoxification, and alterations in cellular signaling pathways that control cell death. oncohemakey.comnih.gov
A primary mechanism of resistance to NMU and other alkylating agents is the activity of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). nih.govnih.gov NMU exerts its effects by transferring a methyl group to DNA bases, with the O6-position of guanine (B1146940) being a particularly critical target. researchgate.net The resulting O6-methylguanine lesion can lead to mutations if not repaired. researchgate.net MGMT directly reverses this damage by transferring the methyl group from the guanine to one of its own cysteine residues, a "suicide" mechanism that inactivates the MGMT protein. nih.govresearchgate.net High intrinsic or acquired levels of MGMT can therefore confer significant resistance to NMU. nih.gov
However, resistance is not solely dependent on MGMT. nih.gov Other DNA repair pathways, such as mismatch repair (MMR), also play a role. oncohemakey.comnih.gov A functional MMR system can recognize the O6-methylguanine:thymine (B56734) mispair that arises during DNA replication, triggering a futile cycle of repair attempts that can lead to cell cycle arrest and apoptosis. oncohemakey.comresearchgate.net Consequently, cells with deficient MMR may exhibit tolerance to NMU-induced damage, allowing them to survive but at the cost of increased mutation rates. oncohemakey.comresearchgate.net
Another key resistance mechanism involves the glutathione S-transferase (GST) enzyme family. nih.govpharmafeatures.comnih.gov GSTs are detoxification enzymes that catalyze the conjugation of glutathione to various toxic compounds, including alkylating agents, making them more water-soluble and easier to excrete from the cell. nih.govresearchgate.net Overexpression of specific GST isoforms has been linked to resistance to nitrogen mustards and other alkylating agents in cancer cell lines. nih.govresearchgate.net This detoxification pathway reduces the amount of active drug that can reach its DNA target.
Studies on cell lines made resistant to alkylating agents often reveal complex patterns of cross-resistance. For instance, a cell line that acquires resistance to one type of alkylating agent may or may not show resistance to another, indicating that distinct mechanisms are at play. nih.govnih.gov This suggests that cellular resistance is not a single mechanism but a combination of alterations in DNA repair, drug metabolism, and cell death signaling. oncohemakey.com
Table 2: Key Mechanisms of Cellular Resistance to this compound This table outlines the primary molecular pathways and proteins involved in the development of intrinsic and acquired resistance to NMU.
| Mechanism | Description | Key Proteins/Pathways Involved | Reference |
|---|---|---|---|
| Direct DNA Damage Reversal | Enzymatic removal of methyl adducts from the O6 position of guanine in DNA. | O6-methylguanine-DNA methyltransferase (MGMT) | nih.govnih.govresearchgate.net |
| DNA Mismatch Repair (MMR) | Recognition of DNA mispairs (e.g., O6-MeG:T) which can trigger apoptosis. Deficiency can lead to tolerance. | hMLH1, hMSH2, MutS, MutL | oncohemakey.comnih.govwikipedia.org |
| Drug Detoxification | Enzymatic conjugation of the drug with glutathione, facilitating its inactivation and removal from the cell. | Glutathione S-Transferases (GSTs) | nih.govnih.govresearchgate.net |
| Altered Drug Transport | Changes in the influx or efflux of the drug across the cell membrane, reducing intracellular concentration. | Membrane transporter proteins | oncohemakey.com |
Compound Index
Immunological Aspects of Nitrosomethylurea Exposure
Immunosuppressive Effects and Characterization
Exposure to N-Nitrosomethylurea (NMU) has been demonstrated to induce significant immunosuppressive effects. A primary characteristic of this immunosuppression is the induction of a marked, dose-dependent leucopenia, which is a reduction in the number of white blood cells. nih.govnih.gov This decrease in circulating leukocytes is a key indicator of the compound's suppressive action on the immune system.
Impact on Cell-Mediated and Humoral Immune Responses
Nitrosomethylurea's immunosuppressive activity extends to both major arms of the adaptive immune system: cell-mediated and humoral responses. nih.gov
Cell-Mediated Immunity: The impact on cell-mediated immunity is evidenced by studies involving skin allografts. nih.gov In both rats and two different strains of mice treated with NMU, a significant increase in the survival time of skin grafts was observed. nih.govnih.gov This outcome indicates a weakened T-cell-driven response, which is responsible for rejecting foreign tissue. news-medical.nettechnologynetworks.com
Humoral Immunity: The humoral immune response, which is mediated by B-cells and involves the production of antibodies, is also substantially diminished following NMU exposure. technologynetworks.com This reduction has been quantified using methods such as haemolytic plaque formation and haemagglutination assays, both of which revealed a significant decrease in antibody production. nih.govnih.gov
The following table summarizes the observed effects of this compound on the immune system:
| Immune Parameter | Observed Effect |
| Leukocyte Count | Marked, dose-dependent leucopenia nih.govnih.gov |
| Cell-Mediated Immunity | Increased survival of skin allografts nih.gov |
| Humoral Immunity | Reduced haemolytic plaque formation nih.govnih.gov |
| Reduced haemagglutination nih.govnih.gov |
Relationship between Immunosuppression and Carcinogenesis
The relationship between the immunosuppressive properties of chemical carcinogens like this compound and their ability to induce cancer is complex and not always direct. While immunosuppression can compromise the body's ability to detect and eliminate malignant cells, research suggests that the carcinogenic action of NMU is not necessarily dependent on its immunosuppressive effects. nih.govcancer.gov
Further research using methylnitrosourea (MNU) in rats indicated that significant alterations in immunological parameters, such as changes in natural antibody levels and spleen weight, appeared to coincide with the development of tumors rather than preceding them in animals with premalignant lesions. nih.gov This suggests that the observed immune changes may be a consequence of the developing tumor rather than a cause. The research concluded that levels of a chemical carcinogen capable of inducing tumors did not invariably suppress the immune response. nih.gov Therefore, while NMU does possess both carcinogenic and immunosuppressive properties, a direct causal link where immunosuppression facilitates carcinogenesis is not definitively established. nih.gov
Historical and Evolving Research Perspectives on Nitrosomethylurea
Early Discoveries and Characterization as a Carcinogen and Mutagen
Nitrosomethylurea (NMU), also known as N-Methyl-N-nitrosourea (MNU), was identified early in chemical research as a potent biological agent. Its initial synthesis was for chemical applications, including as a precursor in the synthesis of diazomethane. medchemexpress.comwikipedia.org However, subsequent investigations into its biological effects quickly revealed its powerful carcinogenic and mutagenic properties. medchemexpress.comwikipedia.org Research laboratories began studying NMU for its effects on genetics and its potential as a cancer-causing agent. epa.gov
The compound was characterized as a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its effects. medchemexpress.com This property made it a reliable and powerful tool in experimental cancer research. Early studies established that NMU could induce tumors in a wide variety of tissues and animal species. medchemexpress.comiiarjournals.org The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have classified this compound as a probable human carcinogen (Group B2), based on sufficient evidence from animal studies. epa.govnj.gov These early characterizations laid the groundwork for decades of research into the mechanisms of chemical carcinogenesis and the use of NMU as a tool to induce and study cancer in laboratory settings. epa.govnj.gov
Evolution of Experimental Methodologies and Animal Modeling Approaches
The study of this compound's carcinogenic properties has been marked by a significant evolution in experimental and animal modeling techniques. Initially, research focused on observing the broad carcinogenic effects across different species. As outlined in various studies, NMU has been shown to be carcinogenic in rodents, pigs, dogs, and rabbits, with the specific target organs often depending on the administration route and animal species. iiarjournals.org
A pivotal development in NMU research was the establishment of the NMU-induced mammary carcinoma model in rats. This model became highly valued because the induced tumors share many characteristics with human breast cancer. iiarjournals.orgnih.gov A 1975 study by Gullino, Pettigrew, and Grantham was instrumental in characterizing this model. They demonstrated that a single intravenous administration of NMU to 50-day-old female rats led to a high incidence of mammary carcinomas in strains such as Sprague-Dawley, F344, and BUF/N. nih.govoup.com
The table below summarizes the findings from this seminal study, showcasing the susceptibility of different rat strains to NMU-induced mammary tumors.
| Rat Strain | Tumor Incidence | Average Latent Period (Days) |
| BUF/N | 89% | 77 |
| Sprague-Dawley | 73% | 86 |
| F344 | 89% | 94 |
Data sourced from Gullino et al., J Natl Cancer Inst, 1975. nih.govoup.com
This rat model proved to be exceptionally useful and has been extensively utilized for screening potential cancer-modulating agents and studying the biology of breast cancer. iiarjournals.orgnih.gov Beyond mammary cancer, NMU was also used to create models for other cancers, including glioblastoma. The C6 cell line, one of the first immortalized cell lines used in glioblastoma research, was developed in the 1960s from astrocytes of Wistar rats exposed to NMU. mdpi.com The evolution from broad carcinogenicity testing to the development of these highly specific and reproducible organ-specific cancer models represented a major advancement in cancer research, allowing for more controlled and targeted investigations. iiarjournals.orgnih.gov
Paradigmatic Shifts in Understanding this compound's Carcinogenic Mechanisms
The understanding of how this compound causes cancer has undergone significant paradigmatic shifts, moving from macroscopic observation of tumors to a detailed molecular understanding of its interaction with DNA and subsequent cellular responses.
The first major paradigm was the recognition of NMU as a direct-acting alkylating agent. medchemexpress.comwikipedia.org This meant it could directly transfer its methyl group to cellular macromolecules, with DNA being a critical target. The core of its mutagenic and carcinogenic activity lies in its ability to methylate nucleobases within the DNA structure. wikipedia.org This methylation process creates DNA adducts—segments of DNA bound to a cancer-causing chemical.
A crucial shift in understanding occurred with the identification of specific DNA adducts and the realization that their formation and persistence were key to initiating carcinogenesis. nih.govhesiglobal.org Research demonstrated that NMU methylates DNA at several positions, but the formation of O⁶-methylguanine (O⁶-MeG) is considered a particularly critical initiating event. nih.govhesiglobal.org This specific adduct is highly mutagenic because during DNA replication, it can be misread, leading to the incorrect pairing of thymine (B56734) instead of cytosine. This results in a characteristic G:C to A:T transition mutation. wikipedia.org The persistence of O⁶-MeG in tissues is strongly correlated with tumor development. hesiglobal.org Other adducts, such as O⁴-alkylation of thymidine, are also involved in the initiation process. nih.gov
The table below lists the primary DNA adducts formed by NMU and their significance.
| DNA Adduct | Significance in Carcinogenesis |
| O⁶-methylguanine (O⁶-MeG) | Highly mutagenic; causes G:C to A:T transition mutations. Persistence is strongly linked to tumor initiation. nih.govhesiglobal.org |
| N⁷-methylguanine (N⁷-MeG) | The most abundant adduct, but generally considered less directly mutagenic than O⁶-MeG. hesiglobal.org |
| O⁴-methylthymidine (O⁴-MeT) | Also a miscoding lesion that can contribute to mutagenesis and cancer initiation. nih.gov |
| Methylated Phosphates | Formation of phosphate (B84403) triesters can affect DNA stability and replication. nih.gov |
The final paradigm shift involved elucidating the complex cellular responses to this NMU-induced DNA damage. The cell possesses a network of pathways, collectively known as the DNA Damage Response (DDR), to sense and repair such lesions. nih.govoaepublish.com When NMU creates DNA adducts, sensor proteins are activated, which in turn activate transducer proteins that amplify the damage signal. researchgate.net This leads to the activation of effector proteins that can halt the cell cycle to allow time for repair or, if the damage is too extensive, trigger programmed cell death (apoptosis). researchgate.netexp-oncology.com.ua The activation of major checkpoint kinases, such as Chk1 and Chk2, is a key part of this response. nih.gov Carcinogenesis can occur when these DNA repair pathways are overwhelmed, deficient, or when the cell fails to eliminate a cell with critical mutations, allowing it to proliferate and form a tumor. oaepublish.com
Future Directions and Unexplored Research Avenues
Advanced Mechanistic Investigations of DNA Repair and Signaling Pathways
While the primary DNA lesions induced by NMU, such as O6-methylguanine (O6-meG), N7-methylguanine (N7-MeG), and N3-methyladenine (N3-MeA), are well-characterized, a deeper understanding of the cellular machinery that responds to this damage is required. nih.govmdpi.com Future research must focus on the nuanced and dynamic interplay between various DNA repair and signaling pathways.
The DNA damage response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow time for repair, and can trigger apoptosis if the damage is irreparable. mdpi.com Studies on the related compound N-nitroso-N-ethylurea (NEU) have revealed that alkylating agents can activate the major checkpoint signaling kinases, Chk1 and Chk2, in a temporally controlled and cell-cycle-dependent manner. nih.govnih.gov This activation involves the apical kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), which initiate phosphorylation cascades. mdpi.comnih.gov Interestingly, research suggests that for certain types of ethylation damage, the activation of these checkpoints is largely independent of the mismatch repair (MMR) system, a pathway previously thought to be central in recognizing such lesions. nih.govnih.gov
Future investigations should aim to dissect these signaling cascades with greater precision. Key unexplored avenues include:
Crosstalk and Hierarchy: Elucidating the extent of crosstalk between parallel signaling pathways, such as the ATM-Chk2 and ATR-Chk1 axes, in response to NMU-specific adducts. nih.gov Understanding how the cell differentiates between various methylation adducts (e.g., O6-meG vs. N7-meG) to trigger specific downstream responses remains a critical question.
Role of Specific Repair Pathways: While Base Excision Repair (BER) is the primary pathway for removing N-alkylated bases and O6-methylguanine-DNA methyltransferase (MGMT) directly reverses the highly mutagenic O6-meG lesion, the coordination and regulation of these pathways in the context of NMU exposure are not fully understood. nih.govmdpi.com Investigating the interplay between BER, MGMT, and other potential repair mechanisms like Nucleotide Excision Repair (NER) for bulkier lesions is crucial. nih.govgustaveroussy.fr
Post-Translational Modifications: A detailed examination of the post-translational modifications (e.g., phosphorylation, ubiquitination, PARylation) of key DDR proteins following NMU treatment will provide a more dynamic picture of the cellular response. For instance, the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1) in response to extensive DNA alkylation can lead to a specific form of cell death, highlighting its dual role in repair and apoptosis. nih.gov
Table 1: Key DNA Repair and Signaling Pathways in Response to Alkylating Agents
| Pathway/Protein | Function | Relevance to Nitrosomethylurea (NMU) | Research Focus |
|---|---|---|---|
| MGMT | Direct reversal of O6-alkylguanine adducts. nih.govmdpi.com | Primary defense against the most carcinogenic NMU-induced lesion. mdpi.com | Regulation of MGMT expression and activity; potential therapeutic target. |
| BER | Removes N-methylated purines (N7-MeG, N3-MeA). nih.gov | Repairs the most abundant NMU-induced lesions. | Coordination with other repair pathways; role of specific glycosylases. |
| ATM/ATR | Apical kinases that initiate the DNA damage signal. mdpi.comnih.gov | Activated by NMU-induced DNA breaks and replication stress. nih.gov | Substrate specificity; downstream signaling networks. |
| Chk1/Chk2 | Checkpoint kinases that enforce cell cycle arrest. mdpi.comnih.gov | Phosphorylated and activated following NMU damage. nih.govnih.gov | Cell-cycle phase dependency; role in determining cell fate (arrest vs. apoptosis). |
| PARP-1 | Senses DNA strand breaks; involved in BER and signaling. nih.govmdpi.com | Activated by NMU-induced DNA damage; potential role in cell death. nih.gov | Role in repair pathway choice; potential for PARP inhibitors in therapy. |
Development of Novel Preventive and Therapeutic Strategies Targeting this compound-Induced Lesions
A comprehensive understanding of the molecular mechanisms of NMU-induced damage provides a foundation for developing innovative strategies for both cancer prevention and treatment. Future efforts will likely move beyond conventional approaches to more targeted interventions.
Preventive strategies could involve the identification and application of agents that can either block the formation of DNA adducts or enhance the cellular repair capacity. For example, some studies suggest that natural compounds with antioxidant properties may offer hepatoprotective effects against NMU-induced injury, warranting further investigation into their mechanisms. researchgate.net A more targeted approach would be the development of small molecules that can specifically upregulate key DNA repair pathways, a strategy aimed at mitigating disease susceptibility by bolstering the body's natural defenses. rsc.org
On the therapeutic front, exploiting the DNA repair deficiencies inherent in many cancers is a promising avenue. The concept of synthetic lethality, where inhibiting a compensatory DNA repair pathway in a tumor that already has a defect in another pathway leads to cell death, is particularly relevant. For instance, PARP inhibitors have shown efficacy in cancers with deficiencies in homologous recombination. nih.gov Future research could explore:
Targeting DDR Kinases: Developing specific inhibitors for key signaling proteins like ATM, ATR, Chk1, and Chk2 that are activated by NMU-induced damage. Such inhibitors could sensitize cancer cells to DNA-damaging chemotherapies. mdpi.com
Modulating MGMT: Since MGMT is a critical defense against O6-meG, strategies to modulate its activity are of great interest. In tumors with high MGMT levels, inhibitors could be used to increase the efficacy of alkylating agent chemotherapy. Conversely, for individuals with low MGMT activity, developing methods to enhance its function could be a preventive measure.
Epigenetic Therapies: NMU-induced carcinogenesis involves significant epigenetic alterations. Therefore, therapeutic targeting of these changes, for example, using inhibitors of DNA methyltransferases (DNMTs), could reverse the silencing of tumor suppressor genes and restore normal cellular function. nih.gov Combining epigenetic drugs with immunotherapy is also a promising area, as reactivating silenced genes can enhance anti-tumor immune responses. nih.gov
Long-Term Epigenetic and Transgenerational Studies on Carcinogenesis Susceptibility
The effects of carcinogen exposure are not always limited to the directly exposed individual. There is growing evidence that environmental exposures can lead to epigenetic changes that are heritable, affecting the health and disease susceptibility of subsequent generations. nih.govmdpi.com This phenomenon, known as transgenerational epigenetic inheritance, is a critical and underexplored area in the context of NMU carcinogenesis.
Epigenetic modifications, such as DNA methylation and histone modifications, regulate gene expression without altering the DNA sequence itself. nih.gov Exposure to environmental agents during critical developmental windows can permanently alter these epigenetic patterns. nih.gov Studies in animal models have provided direct evidence for this concerning NMU. For instance, research has shown that the progeny of older male rats exposed to NMU have a significantly increased susceptibility to developing tumors compared to the progeny of younger exposed males. nih.gov This suggests a germ-line transmission of a predisposition to cancer, likely mediated by epigenetic alterations in the sperm. nih.gov
Future research in this domain should focus on:
Identifying Specific Epigenetic Marks: Characterizing the specific epigenetic changes (e.g., patterns of DNA methylation at specific gene promoters) in the germ cells (sperm and oocytes) of NMU-exposed individuals.
Mechanisms of Transmission: Unraveling the molecular mechanisms by which these epigenetic marks escape the extensive reprogramming that occurs after fertilization and are transmitted to the next generation.
Multi- and Transgenerational Effects: Conducting long-term studies over multiple generations to determine whether the increased cancer susceptibility persists or is diluted over time.
Interaction with Other Factors: Investigating how other factors, such as diet or subsequent environmental exposures in the offspring, interact with inherited epigenetic marks to modify cancer risk.
Table 2: Research Focus for Transgenerational Effects of this compound
| Research Area | Key Questions | Experimental Approach | Potential Impact |
|---|---|---|---|
| Germline Epigenomics | What specific DNA methylation and histone modification patterns are altered in sperm/oocytes after NMU exposure? | Whole-genome bisulfite sequencing (WGBS), ChIP-seq on germ cells from exposed animal models. | Identification of biomarkers for transgenerational risk. |
| Inheritance Mechanisms | How do NMU-induced epimutations escape post-fertilization reprogramming? | Lineage tracing of epigenetic marks in early embryos; analysis of enzymes involved in demethylation/remethylation. | Understanding fundamental mechanisms of epigenetic inheritance. |
| F2 and F3 Generation Studies | Does the increased cancer risk persist in the F2 and F3 generations? | Long-term carcinogenicity studies in subsequent generations of NMU-exposed animals. nih.gov | Assessing the long-term public health impact of carcinogen exposure. |
| Gene-Environment Interactions | How do lifestyle factors in offspring modify the inherited risk? | Exposing progeny of NMU-treated animals to different diets or secondary agents and monitoring tumor development. | Developing targeted preventive strategies for at-risk offspring. |
Integration of Multi-Omics Data to Elucidate Complex Carcinogenesis Pathways
Carcinogenesis is not a linear process driven by a single molecular event but rather the result of complex perturbations across multiple biological layers. To capture this complexity, future research on NMU-induced cancer must adopt a systems biology approach, integrating data from various "omics" platforms. wikipedia.orgnih.gov This involves combining genomics, epigenomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of the carcinogenic process. nih.govnih.gov
The integration of multi-omics data allows researchers to move beyond identifying individual altered genes or proteins to understanding how entire networks and pathways are rewired during tumor initiation and progression. wikipedia.orgfrontiersin.org For example, an integrative approach could link specific NMU-induced mutations (genomics) to changes in DNA methylation (epigenomics), which in turn alter the expression of genes (transcriptomics) controlling cell proliferation pathways, ultimately leading to changes in protein levels (proteomics) and metabolic activity (metabolomics).
Key goals for multi-omics research in NMU carcinogenesis include:
Building Predictive Models: Using integrated datasets to create computational models that can predict tumor development or response to therapy based on a sample's molecular profile. wikipedia.org
Identifying Novel Biomarkers: Discovering robust biomarkers for early detection and prognosis by identifying signatures that span multiple omics layers.
Uncovering Network-Level Dysregulation: Moving from a gene-centric view to a network-centric view to identify critical nodes or modules within cellular networks that are disrupted by NMU and could serve as novel therapeutic targets. gustaveroussy.fr
Characterizing Tumor Heterogeneity: Applying multi-omics approaches to single cells to dissect the heterogeneity within NMU-induced tumors, which is a major factor in therapy resistance.
The application of machine learning and advanced computational algorithms will be essential to analyze these large, complex datasets and to distill biologically meaningful insights from them. nih.govuni-freiburg.de By embracing a systems-level perspective, researchers can achieve a more holistic understanding of NMU's carcinogenic effects, paving the way for more effective and personalized cancer medicine. nih.gov
Q & A
Q. What are the standard synthetic protocols for nitrosomethylurea, and how can purity be ensured?
this compound is commonly synthesized via nitrosation of methylurea under acidic conditions. Key steps include:
- Maintaining reaction temperatures between 0–5°C to prevent decomposition .
- Using etheral solutions to stabilize intermediates like diazomethane, followed by removal of liquid fractions for product isolation .
- Purity validation : Employ (e.g., monitoring methylene proton signals) and ESI-MS (to confirm molecular ion peaks, e.g., m/z > 374 for amino acid derivatives) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?
- Spectroscopy : identifies functional groups (e.g., methylene protons at δ 4.2–4.5 ppm), while IR spectroscopy detects N=O stretches (~1520 cm) .
- Mass spectrometry : ESI-MS or GC-MS quantifies molecular weights and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Q. How should researchers design stability studies for this compound under varying conditions?
- Variables to test : Temperature (e.g., 4°C vs. room temperature), pH (acidic vs. neutral buffers), and solvent polarity (aqueous vs. organic media) .
- Analytical endpoints : Degradation products tracked via HPLC, while stability is quantified using half-life () calculations .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity profiles of this compound across studies?
- Data triangulation : Compare reaction outcomes (e.g., yields, byproducts) under replicated conditions (solvent, catalyst, temperature) .
- Meta-analysis : Systematically review literature to identify confounding variables (e.g., trace moisture in solvents) and validate hypotheses via controlled experiments .
Q. How can mechanistic pathways of this compound in alkylation or diazomethane generation be elucidated?
- Isotopic labeling : Use -labeled methylurea to trace carbon migration in reaction products via NMR .
- Computational modeling : DFT calculations (e.g., Gaussian software) to map transition states and activation energies for nitrosation steps .
- Kinetic studies : Monitor intermediate formation (e.g., diazomethane) using real-time IR or UV-Vis spectroscopy .
Q. What experimental designs minimize risks when handling this compound’s mutagenic byproducts?
- Containment protocols : Use sealed reactors with cold traps to capture volatile intermediates (e.g., diazomethane) .
- Analytical safeguards : Employ LC-MS/MS to detect trace genotoxic impurities (e.g., alkylating agents) at ppm levels .
Q. How can researchers optimize this compound’s utility in synthesizing biologically active compounds (e.g., amino acids)?
- DoE (Design of Experiments) : Vary molar ratios (this compound:substrate), solvents (DMF vs. THF), and catalysts (e.g., Lewis acids) to maximize yield .
- Biological validation : Screen products for activity using in vitro assays (e.g., enzyme inhibition) and cross-validate with computational docking studies .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
